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Compound of Interest

Compound Name: 4-Bromo-5-phenyloxazole

Cat. No.: B592006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for

its diverse biological activities and unique photophysical properties. The introduction of a

bromine atom to the oxazole ring significantly enhances its utility, providing a versatile handle

for synthetic transformations and often modulating its biological efficacy. This guide offers a

comparative overview of the applications of bromo-substituted oxazoles, supported by

experimental data and detailed methodologies, to inform research and development in these

critical fields.

Medicinal Chemistry: A Potent Scaffold for Drug
Discovery
Bromo-substituted oxazoles have emerged as promising candidates in the development of

novel therapeutics, demonstrating significant potential as anticancer, antibacterial, and anti-

inflammatory agents. The bromine atom not only influences the molecule's physicochemical

properties, such as lipophilicity, but also serves as a key reactive site for further molecular

elaboration through cross-coupling reactions, enabling the synthesis of diverse compound

libraries for structure-activity relationship (SAR) studies.

Anticancer Activity
Bromo-substituted oxazoles have shown potent cytotoxic effects against a range of cancer cell

lines. The bromine substituent can enhance the anticancer activity of the oxazole core, as
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evidenced by lower IC50 values compared to their non-brominated counterparts in some

studies. This enhancement is often attributed to increased cellular uptake or improved binding

affinity to biological targets.

Table 1: Comparative Anticancer Activity of Bromo-Substituted Oxazoles

Compound
Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM) Reference

4-(4-

bromophenyl)

-2-tert-

butyloxazole

B. subtilis - - - [1]

4-(4-

bromophenyl)

-2-tert-

butyloxazole

S. aureus - - - [1]

5-(5-

bromofuran-

2-yl)-1,2,4-

triazole

derivative

MCF-7 3.54 ± 0.265 Doxorubicin
0.5785 ±

0.0095
[2]

Bromo-

substituted

benzoxazole

derivative

Colon Cancer

Cells

Improved

Activity

Unsubstituted

Analog
- [3]

Note: A direct quantitative comparison for the first two entries was not available in the provided

search results, but the study highlighted their activity.[1]

Antibacterial and Antifungal Activity
The antimicrobial properties of bromo-substituted oxazoles are also noteworthy. The presence

of bromine can lead to a significant increase in antibacterial and antifungal potency. For
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instance, certain bromo-substituted oxazoles have demonstrated low micromolar Minimum

Inhibitory Concentrations (MICs) against various bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity of Bromo-Substituted Oxazoles

Compound
Microbial
Strain

MIC (µg/mL) Comparison Reference

2-(4-(4-

bromophenylsulf

onyl)phenyl)-5-

(mesityl)oxazole

C. albicans 14 Active [4]

2-(4-(4-

bromophenylsulf

onyl)phenyl)-5-

(m-xylyl)oxazole

C. albicans 14 Active [4]

Bromo-

substituted

thiazole

derivative

A. niger Best in series
Chloro/unsubstit

uted analogs
[5]

Experimental Protocols
MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours.[6]

Compound Treatment: Treat cells with various concentrations of the bromo-substituted

oxazole for 24-72 hours.[6]

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[6]
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Formazan Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M

HCl) to dissolve the formazan crystals.[1][6]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and

determine the IC50 value.[6]

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the

visible growth of a microorganism.

Compound Dilution: Prepare serial two-fold dilutions of the bromo-substituted oxazole in a

liquid growth medium in a 96-well microtiter plate.[8][9]

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[8]

Inoculation: Add the microbial inoculum to each well of the microtiter plate.[8]

Incubation: Incubate the plate at an appropriate temperature and duration for the specific

microorganism.[8][9]

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

growth of the microorganism is observed.[9][10]

Organic Synthesis: Versatile Intermediates for
Complex Molecules
Bromo-substituted oxazoles are highly valuable intermediates in organic synthesis. The

bromine atom provides a reactive handle for various cross-coupling reactions, such as the

Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the construction of more

complex and functionalized molecules. This is particularly useful in the synthesis of natural

products and the development of new pharmaceutical agents.

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an

organoboron compound and an organohalide. 4-Bromooxazoles are effective substrates for

this reaction, enabling the introduction of various aryl and heteroaryl groups at the C4 position

of the oxazole ring.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromooxazole

Reaction Setup: In a reaction vessel, combine the 4-bromooxazole (1 equivalent), an

arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl2 or

Pd2(dba)3 (0.05-1.5 mol%), and a base (e.g., cesium carbonate, potassium fluoride, 2.0-3.0

equivalents).[10][11][12]

Solvent Addition: Add an anhydrous solvent such as 1,4-dioxane or THF under an inert

atmosphere (e.g., argon).[10][12]

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 85°C to 110°C

and stir until the reaction is complete, as monitored by TLC or GC.[10][12]

Work-up: After cooling to room temperature, quench the reaction with water and extract the

product with an organic solvent (e.g., ethyl acetate, diethyl ether).[11]

Purification: Purify the crude product by column chromatography on silica gel.[11]

Materials Science: Building Blocks for Advanced
Materials
The unique electronic and photophysical properties of the oxazole ring make it an attractive

component in the design of organic functional materials. Bromo-substituted oxazoles serve as

key building blocks for the synthesis of materials used in Organic Light-Emitting Diodes

(OLEDs). The bromine atom allows for the facile introduction of various functional groups to

tune the material's properties, such as its emission color, charge transport capabilities, and

thermal stability.

While specific performance data for OLEDs incorporating bromo-substituted oxazoles as the

final emitting layer is not extensively detailed in the initial search results, their role as crucial

precursors is well-established. Brominated carbazole precursors, for example, are widely used
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to synthesize host and emitter materials for high-performance OLEDs. The bromine atom

facilitates the construction of extended π-conjugated systems necessary for efficient

electroluminescence.

Visualizing Workflows and Pathways
DOT Script for Suzuki-Miyaura Coupling Workflow
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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

DOT Script for a Simplified Anticancer Mechanism
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Caption: Simplified mechanism of action for a bromo-oxazole anticancer agent.
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Bromo-substituted oxazoles represent a highly versatile and potent class of compounds with

significant applications in medicinal chemistry, organic synthesis, and materials science. The

presence of the bromine atom provides a key advantage for synthetic diversification and can

significantly enhance biological activity. The comparative data and experimental protocols

presented in this guide underscore the importance of bromo-substituted oxazoles as a

privileged scaffold for future research and development. Further exploration of their potential,

particularly in the development of novel therapeutics and advanced organic materials, is highly

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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